
N-(5-Bromo-2-iodobenzyl)-1-cyclopropylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-2-iodobenzyl)-cyclopropylmethylamine is an organic compound that features both bromine and iodine substituents on a benzyl ring, along with a cyclopropylmethylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-iodobenzyl)-cyclopropylmethylamine typically involves multiple steps. One common route starts with the preparation of 5-bromo-2-iodobenzyl alcohol. This can be achieved by reacting 5-bromo-2-iodobenzyl bromide with sodium acetate in the presence of tetrabutylammonium bromide as a phase transfer catalyst . The resulting alcohol is then converted to the corresponding amine through a reductive amination process, using cyclopropylmethylamine and a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of (5-Bromo-2-iodobenzyl)-cyclopropylmethylamine would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-2-iodobenzyl)-cyclopropylmethylamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine substituents on the benzyl ring can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The benzyl ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Reductive Amination: Sodium cyanoborohydride is commonly used as a reducing agent.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
(5-Bromo-2-iodobenzyl)-cyclopropylmethylamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It may be used in the development of new materials with specific properties, such as electronic or optical materials.
Mecanismo De Acción
The mechanism by which (5-Bromo-2-iodobenzyl)-cyclopropylmethylamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-iodobenzyl alcohol: A precursor in the synthesis of (5-Bromo-2-iodobenzyl)-cyclopropylmethylamine.
5-Bromo-2-iodobenzoic acid: Another compound with similar substituents on the benzyl ring.
Uniqueness
(5-Bromo-2-iodobenzyl)-cyclopropylmethylamine is unique due to the presence of both bromine and iodine substituents on the benzyl ring, combined with a cyclopropylmethylamine group
Propiedades
Fórmula molecular |
C11H13BrIN |
|---|---|
Peso molecular |
366.04 g/mol |
Nombre IUPAC |
N-[(5-bromo-2-iodophenyl)methyl]-1-cyclopropylmethanamine |
InChI |
InChI=1S/C11H13BrIN/c12-10-3-4-11(13)9(5-10)7-14-6-8-1-2-8/h3-5,8,14H,1-2,6-7H2 |
Clave InChI |
LDOWMBCVUJNKDR-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CNCC2=C(C=CC(=C2)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


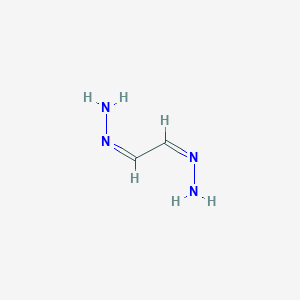
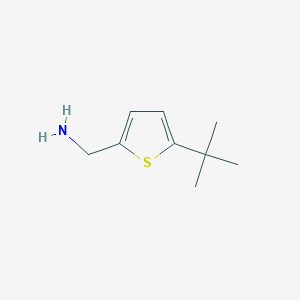

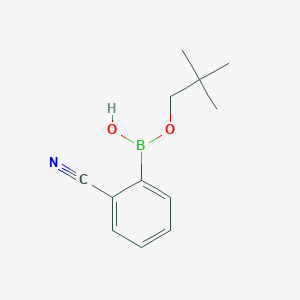
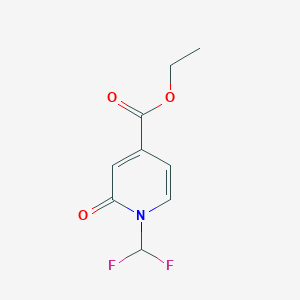
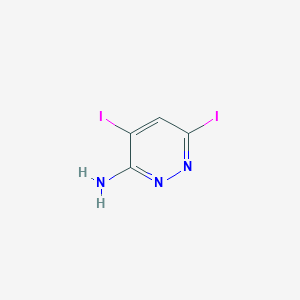
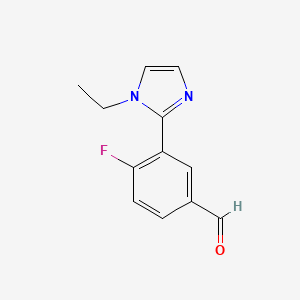
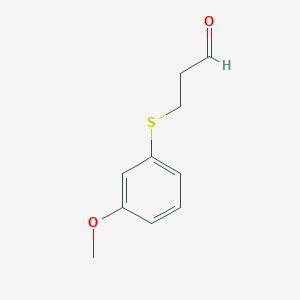
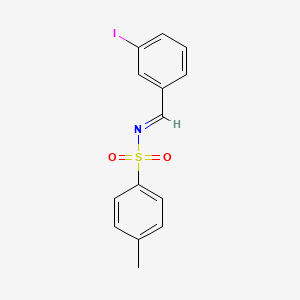
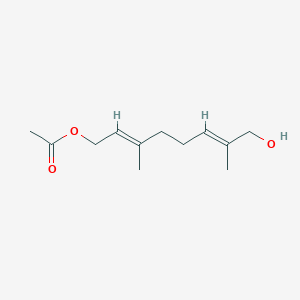
![Methyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13650449.png)
![6-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13650454.png)
![3-[4-Oxo-5-(3-phenylprop-2-en-1-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B13650463.png)

